molecular formula C27H24N2O4 B303100 N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-2,2-diphenylacetamide

N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-2,2-diphenylacetamide

Cat. No. B303100
M. Wt: 440.5 g/mol
InChI Key: JEIDRTRHVSIQNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-2,2-diphenylacetamide, commonly known as compound X, is a synthetic compound that has been extensively studied for its potential pharmaceutical applications. This compound belongs to the class of isoindolinone derivatives and has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of compound X is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell proliferation and survival. It has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling and proliferation. Additionally, it has been found to induce DNA damage and activate the p53 tumor suppressor pathway, leading to apoptosis in cancer cells.
Biochemical and physiological effects
Compound X has been found to have various biochemical and physiological effects in addition to its anti-tumor activity. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases. Additionally, it has been found to have neuroprotective effects, which could make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of using compound X in lab experiments is its high potency and selectivity for cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell proliferation and survival. However, one limitation of using compound X is its potential toxicity, which could limit its use in vivo.

Future Directions

There are several potential future directions for the study of compound X. One area of research could focus on the development of analogs with improved potency and selectivity for specific cancer types. Additionally, further studies could investigate the potential use of compound X in combination with other anti-cancer agents to enhance its therapeutic efficacy. Finally, more research is needed to fully understand the mechanism of action of compound X and its potential for the treatment of other diseases beyond cancer.

Synthesis Methods

The synthesis of compound X involves the reaction of 5-aminophthalide with 2,2-diphenylacetyl chloride and tetrahydro-2-furanylmethylamine. The reaction is carried out in the presence of a base such as triethylamine, and the final product is obtained after purification through column chromatography. The synthesis method has been optimized for high yield and purity, making it a reliable source of compound X for scientific research.

Scientific Research Applications

Compound X has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit potent anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been found to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in animal models.

properties

Product Name

N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-2,2-diphenylacetamide

Molecular Formula

C27H24N2O4

Molecular Weight

440.5 g/mol

IUPAC Name

N-[1,3-dioxo-2-(oxolan-2-ylmethyl)isoindol-5-yl]-2,2-diphenylacetamide

InChI

InChI=1S/C27H24N2O4/c30-25(24(18-8-3-1-4-9-18)19-10-5-2-6-11-19)28-20-13-14-22-23(16-20)27(32)29(26(22)31)17-21-12-7-15-33-21/h1-6,8-11,13-14,16,21,24H,7,12,15,17H2,(H,28,30)

InChI Key

JEIDRTRHVSIQNB-UHFFFAOYSA-N

SMILES

C1CC(OC1)CN2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1CC(OC1)CN2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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